Ethyl 4-azidooxane-2-carboxylate
Description
Ethyl 4-azidooxane-2-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring system substituted with an azide (-N₃) group at the 4-position and an ethyl ester (-COOEt) moiety at the 2-position. The azide group enables participation in Huisgen cycloaddition reactions, while the ester group provides versatility for further derivatization.
Properties
IUPAC Name |
ethyl 4-azidooxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-2-13-8(12)7-5-6(10-11-9)3-4-14-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXFWKSXXKZOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-azidooxane-2-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of ethyl 4-bromooxane-2-carboxylate with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of substituted oxane derivatives.
Reduction: Formation of ethyl 4-aminooxane-2-carboxylate.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Ethyl 4-azidooxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Mechanism of Action
The mechanism of action of ethyl 4-azidooxane-2-carboxylate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. This reaction is highly efficient and selective, making it valuable for various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in bioconjugation or material synthesis.
Comparison with Similar Compounds
Ethyl (4-Substituted Phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylate (Compound 9g)
Structural Features :
- Contains a benzodioxophosphol-thiophene hybrid scaffold with a thiazolidinone ring and a phenoxy substituent.
- Ethyl ester group at the 2-position of the thiophene ring.
Key Differences :
- Unlike Ethyl 4-azidooxane-2-carboxylate, this compound lacks an azide group but incorporates a thiazolidinone ring, which enhances its bioactivity.
- The benzodioxophosphol-thiophene system introduces aromaticity and planar rigidity, contrasting with the non-aromatic oxane ring in the target compound.
Ethyl 4-Methyl-3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate
Structural Features :
- Bicyclo[3.2.1]octane framework with a lactone (2-oxa) and a tertiary amine (4-aza) group.
- Ethyl ester at the 5-position and a methyl group at the 4-position.
Key Differences :
- The bicyclo[3.2.1]octane system introduces greater steric hindrance compared to the oxane ring in this compound.
- The lactone and amine groups in this compound differ from the azide and ester functionalities in the target molecule, altering reactivity profiles.
Ethyl 2-Aminothiazole-4-carboxylate
Structural Features :
- Thiazole ring with an amino (-NH₂) group at the 2-position and an ethyl ester at the 4-position.
Pharmacological Relevance :
Key Differences :
- The thiazole ring is aromatic and planar, contrasting with the non-aromatic oxane in this compound.
- The amino group in this compound facilitates nucleophilic reactions, whereas the azide in the target compound enables click chemistry applications.
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Reactivity : this compound’s azide group positions it as a candidate for bioorthogonal reactions, unlike its ester-rich analogs .
- Synthetic Challenges : The strained oxane ring may require specialized conditions for stabilization, contrasting with the more stable bicyclic or aromatic systems in analogs .
- Biological Potential: While Compound 9g shows direct antimicrobial activity, the azide-functionalized oxane may require conjugation to bioactive moieties for similar efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
